molecular formula C10H10O B14643124 [(Buta-1,3-dien-2-yl)oxy]benzene CAS No. 53960-28-4

[(Buta-1,3-dien-2-yl)oxy]benzene

Cat. No.: B14643124
CAS No.: 53960-28-4
M. Wt: 146.19 g/mol
InChI Key: HHFFAROITIODMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Buta-1,3-dien-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a buta-1,3-dien-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene typically involves the reaction of buta-1,3-diene with phenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate phenol, followed by the addition of buta-1,3-diene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Buta-1,3-dien-2-yl)oxy]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

[(Buta-1,3-dien-2-yl)oxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Buta-1,3-dien-2-yl)oxy]benzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the buta-1,3-dien-2-yloxy group can undergo reactions typical of conjugated dienes, such as Diels-Alder reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a conjugated diene and an aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

53960-28-4

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

buta-1,3-dien-2-yloxybenzene

InChI

InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2

InChI Key

HHFFAROITIODMI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.